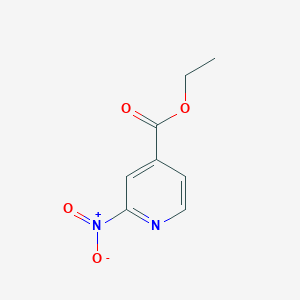

Ethyl 2-nitroisonicotinate

Description

Nitro-substituted isonicotinates are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and reactivity in nucleophilic substitutions or reductions .

Properties

CAS No. |

1232432-48-2 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

ethyl 2-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-7(5-6)10(12)13/h3-5H,2H2,1H3 |

InChI Key |

MLSHUWPJJAKBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nitroisonicotinate can be synthesized through the nitration of ethyl isonicotinate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the isonicotinate ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H8N2O4

- IUPAC Name : Ethyl 2-nitroisonicotinate

- CAS Number : 1232432-48-2

This compound features a nitro group at the 2-position of the isonicotinic acid backbone, along with an ethyl ester functional group. This unique structure contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Michael Additions : Used as a Michael acceptor in enantioselective synthesis.

- Formation of Heterocycles : Acts as a precursor for synthesizing complex heterocyclic compounds.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and cellular processes:

- Enzyme Probes : It can be employed as a probe to investigate enzyme kinetics and mechanisms.

- Biochemical Assays : Its derivatives are used in assays to measure biological activity related to specific enzymes or pathways.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against Gram-positive bacteria.

- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules and heterocycles |

| Biological Studies | Enzyme interaction studies and biochemical assays |

| Medicinal Chemistry | Potential antimicrobial and anticancer properties |

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria |

| Anticancer | Cytotoxic effects observed in various cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than many analogs. This suggests its potential as an effective antimicrobial agent.

Case Study 2: Cytotoxicity Evaluation

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated selective cytotoxicity, with IC50 values suggesting that it could induce apoptosis while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of ethyl 2-nitroisonicotinate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release isonicotinic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl 2-nitroisonicotinate (hypothetical) with key analogues from the evidence:

Key Observations:

- Positional Effects of Nitro Group : Ethyl 3-nitroisonicotinate has the nitro group at the 3-position, which may alter electronic distribution compared to the hypothetical 2-nitro isomer. The 2-nitro group likely exerts stronger electron-withdrawing effects, enhancing electrophilic reactivity for substitutions.

- Chlorine vs. Nitro Substitution : Ethyl 2-chloro-3-nitroisonicotinate combines chloro and nitro groups, increasing molecular weight (231.60 vs. 196.16) and cost (¥17,730/g). Chlorine may stabilize the ring but reduce nitro group reactivity.

- Fluorinated and Methoxy Analogues : Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate and ethyl 2-chloro-6-methoxynicotinate demonstrate how trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups influence solubility and bioactivity.

Biological Activity

Ethyl 2-nitroisonicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the nitration of isonicotinic acid derivatives. A common method includes the use of thionyl chloride and DMF as solvents, leading to high yields of the desired product. For example, ethyl 2-chloro-3-nitroisonicotinate can be synthesized with a yield of approximately 96% through a reflux process involving thionyl chloride .

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : The nitro group in this compound plays a crucial role in its antimicrobial properties. It can induce redox reactions that lead to microbial cell death, making it effective against various pathogens .

- Cytotoxicity : Studies have shown that related nitro compounds can exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated pro-apoptotic effects in human cancer cells, indicating potential applications in cancer therapy .

- Anti-inflammatory Properties : Nitro compounds are known to modulate inflammatory responses. This compound may inhibit key inflammatory mediators such as COX-2 and MMPs, which are involved in the degradation of extracellular matrix components during inflammatory processes .

3.1 Antimicrobial Effects

A study highlighted the antimicrobial activity of nitro compounds where this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be as low as 1 μM for certain strains, indicating potent antimicrobial efficacy compared to standard antibiotics .

3.2 Cytotoxicity Against Cancer Cells

In a cytotoxicity evaluation involving the National Cancer Institute's NCI-60 panel, derivatives of this compound showed promising results against several cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the nitro group significantly influenced cytotoxic potency .

3.3 Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as IL-1β and COX-2 in stimulated macrophages. This suggests its potential utility in treating inflammatory diseases such as osteoarthritis .

4. Comparative Biological Activity Table

5. Conclusion

This compound is a compound with significant biological activity across various domains, including antimicrobial, cytotoxic, and anti-inflammatory effects. Its mechanisms are primarily attributed to the nitro group, which facilitates interactions with biological targets leading to therapeutic outcomes. Further research is warranted to explore its full potential in clinical applications.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Ethyl 2-nitroisonicotinate?

Answer:

- Synthesis : Begin with a nitration reaction on isonicotinic acid derivatives, using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Ethyl esterification can be achieved via acid-catalyzed Fischer esterification .

- Characterization :

- Purity : Confirm via HPLC (C18 column, methanol/water mobile phase) and GC-MS (retention time comparison with standards) .

- Structural Analysis : Use H NMR (δ ~8.5–9.0 ppm for aromatic protons, δ ~4.3–4.5 ppm for ethyl ester -CH₂), C NMR, and FT-IR (C=O stretch ~1700 cm⁻¹, NO₂ stretch ~1520 cm⁻¹) .

- Documentation : Include raw spectral data and calibration curves in supplementary materials to enable replication .

Basic: How should researchers design a stability study for this compound under varying storage conditions?

Answer:

- Variables : Test temperature (4°C, 25°C, 40°C), humidity (0%, 60%, 90%), and light exposure (UV vs. dark).

- Methods :

- Data Presentation : Use stability tables (e.g., Table 1) and Arrhenius plots in the main text; include raw chromatograms in supplementary files .

Advanced: How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during structural elucidation?

Answer:

- Cross-Validation : Compare with computational models (DFT calculations for predicted shifts) and alternative techniques (e.g., X-ray crystallography if crystalline) .

- Contamination Check : Re-run synthesis with purified reagents and analyze intermediates via LC-MS to identify side products .

- Literature Comparison : Cross-reference with nitro-substituted pyridine analogs (e.g., ethyl 3-nitroisonicotinate) to assess electronic effects .

Advanced: What methodological approaches are effective in optimizing the regioselectivity of nitration in this compound synthesis?

Answer:

- Directed Metallation : Use directing groups (e.g., trimethylsilyl) to block undesired positions prior to nitration .

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to influence reaction kinetics. Monitor regioselectivity via H NMR .

- DOE (Design of Experiments) : Apply Taguchi methods to evaluate factors (temperature, acid ratio, reaction time) and interactions .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

- Standardize Assays : Use positive controls (e.g., known kinase inhibitors) and validate cell lines via STR profiling .

- Statistical Analysis : Perform ANOVA or t-tests to assess significance of variations. Include confidence intervals in dose-response curves .

- Meta-Analysis : Compare datasets across studies using funnel plots to identify publication bias or methodological inconsistencies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Advanced: What strategies improve the detection limits for trace intermediates in this compound reaction mixtures?

Answer:

- Hyphenated Techniques : Use LC-QTOF-MS for high-resolution mass detection or GC-ECD for nitro-containing species .

- Derivatization : Convert polar intermediates to volatile analogs (e.g., silylation for GC-MS) .

- Signal Amplification : Optimize SPE (solid-phase extraction) pre-concentration steps .

Basic: How should researchers present synthetic yield and purity data in publications?

Answer:

- Tables : Include columns for batch number, yield (%), purity (HPLC/GC), and spectral confirmation (e.g., Table 2) .

- Graphs : Use bar charts for comparative yields across conditions; error bars must reflect standard deviation .

- Supplementary Files : Attach raw chromatograms, NMR spectra, and calibration data .

Advanced: What ethical considerations apply to preclinical studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.